Pitolisant Hydrochloride
Overview
Description
Pitolisant hydrochloride is a selective antagonist and inverse agonist of the histamine H3 receptor. It is primarily used to treat narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness, abnormal REM sleep manifestations, sleep paralysis, and hypnagogic hallucinations . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, increasing the signaling of other neurotransmitters in the brain .
Mechanism of Action
Target of Action
Pitolisant hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various brain functions .
Mode of Action
Pitolisant binds to the histamine H3 receptor with high affinity, acting as both a competitive antagonist and an inverse agonist . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by Pitolisant involves the modulation of histaminergic neuron signaling in the brain. Histamine H3 receptors negatively regulate histamine release and synthesis. As an antagonist/inverse agonist, Pitolisant enhances histamine release, thereby influencing the activity of a subset of neurons by increasing synchronous activity and modifying population activity .
Pharmacokinetics
Pitolisant has a plasma half-life of approximately 10-12 hours . It has an apparent oral clearance of 43.9 L/h, with renal clearance constituting less than 2% of total clearance . The primary pharmacologically inactive metabolite is 5-aminovaleric acid, which is recovered from serum and urine and mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6 .
Result of Action
The molecular and cellular effects of Pitolisant’s action involve an increase in the activity of some neurons while decreasing the activity of others, without affecting the mean neuronal activity across neurons . It increases neuron pairs with synchronous activity in excitatory-responsive neuronal populations . Furthermore, machine learning analysis revealed that Pitolisant altered the neuronal population activity .
Action Environment
The action of Pitolisant can be influenced by environmental factors such as dust, which should be avoided . The changes in the population activity were dependent on the neurons that were excited and inhibited by Pitolisant treatment .
Biochemical Analysis
Biochemical Properties
Pitolisant hydrochloride interacts with the histamine H3 receptor, acting as an antagonist or inverse agonist . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Cellular Effects
This compound has been shown to influence the activity of a subset of neurons in the perirhinal cortex (PRh) of mice, increasing the synchronous activity and modifying the population activity . It increases the activity of some PRh neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been shown that this compound enhances the activity of histaminergic neurons in the brain, and this effect persists after repeated administrations over 17 days .
Metabolic Pathways
This compound is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 in the liver . The major non-conjugated metabolites can further undergo conjugation with glycine or glucuronic acid, and oxidation to a minimal extent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pitolisant hydrochloride involves the reaction of piperidine with 1-bromo-3-chloropropane. The mixture is heated to 60°C and stirred for 10 minutes. Piperidine is then added, and the mixture is left under stirring until the reaction is complete . Another method involves obtaining pitolisant base from piperidine and 3-chloropropanol in the presence of potassium iodide .
Industrial Production Methods: Industrial production methods for this compound include the preparation of solid dispersions. This involves providing pitolisant first salt in a solvent, neutralizing it with a base to obtain pitolisant, treating it with hydrochloride to obtain a this compound solution, and adding pharmaceutically acceptable excipients .
Chemical Reactions Analysis
Types of Reactions: Pitolisant hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, formic acid, and potassium iodide . The conditions often involve specific temperatures and stirring durations to ensure complete reactions.
Major Products: The major products formed from these reactions include pitolisant base and its hydrochloride salt .
Scientific Research Applications
Pitolisant hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of histamine receptors and their antagonists.
Biology: Investigated for its effects on neuronal activity and neurotransmitter signaling.
Medicine: Primarily used to treat narcolepsy and excessive daytime sleepiness.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.
Comparison with Similar Compounds
Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.
Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Uniqueness of Pitolisant Hydrochloride: this compound is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903576-44-3 | |
Record name | Ciproxidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOLISANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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